Fosfructose (trisodium)

Description

Systematic Nomenclature and Synonym Conventions

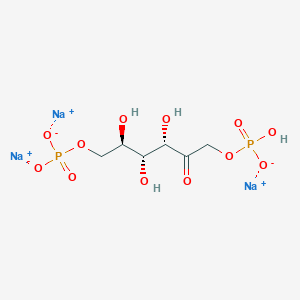

Fosfructose trisodium is formally designated as trisodium [(2R,3R,4S)-2,3,4-trihydroxy-6-(phosphonooxy)-5-oxohexyl] phosphate under International Union of Pure and Applied Chemistry (IUPAC) nomenclature. Its systematic name reflects the stereochemical configuration of the fructose backbone and the positions of the phosphate groups.

The compound is interchangeably referenced by numerous synonyms across scientific literature and commercial catalogs, including:

- D-Fructose-1,6-bisphosphate trisodium salt

- Fructose-1,6-diphosphate trisodium

- Harden-Young ester trisodium

Regulatory identifiers further clarify its identity:

| Identifier Type | Value |

|---|---|

| CAS Number | 38099-82-0 |

| EC Number | 253-778-0 |

| UNII | T1E52G2C9I |

The variability in nomenclature arises from historical naming conventions in carbohydrate chemistry and differences in salt form descriptions.

Molecular Architecture: Stereochemical Configuration and Salt Formation

The molecular architecture of fosfructose trisodium combines a fructose backbone with two phosphate groups and three sodium counterions. Key structural features include:

Stereochemical Configuration

- Absolute configuration at C2 (R), C3 (R), and C4 (S) positions

- β-D-fructofuranose ring conformation stabilized by intramolecular hydrogen bonding

- Chair-like transition state in solution due to phosphate group steric effects

Salt Formation

The trisodium form results from complete deprotonation of both phosphate groups:

$$ \text{C}6\text{H}{12}\text{O}{12}\text{P}2 + 3\text{Na}^+ \rightarrow \text{C}6\text{H}9\text{Na}3\text{O}{12}\text{P}_2 + 3\text{H}^+ $$

Molecular geometry parameters derived from X-ray diffraction data reveal:

| Parameter | Value |

|---|---|

| P-O bond length | 1.54–1.60 Å |

| O-P-O bond angle | 109.5° |

| Na-O coordination | 2.35–2.42 Å |

The sodium ions exhibit octahedral coordination with oxygen atoms from phosphate groups and water molecules in hydrated forms.

Crystallographic Properties and Hydration States

Fosfructose trisodium exhibits polymorphic behavior dependent on hydration state:

Anhydrous Form

- Space group: P2$$1$$2$$1$$2$$_1$$

- Unit cell parameters: a = 8.92 Å, b = 10.31 Å, c = 12.45 Å

- Z-value: 4 molecules per unit cell

Hydrated Forms

| Hydration State | Water Molecules | Stability Profile |

|---|---|---|

| Monohydrate | 1 | Hygroscopic |

| Trihydrate | 3 | Room-temperature stable |

Crystallization studies demonstrate that hydrated forms preferentially nucleate in aqueous solutions above 40% relative humidity, while anhydrous crystals form under desiccated conditions.

Physicochemical Profile: Solubility, Stability, and Thermal Behavior

Solubility Characteristics

| Solvent | Solubility (mg/mL) | Temperature (°C) |

|---|---|---|

| Water | ≥500 | 25 |

| Ethanol | <0.1 | 25 |

| Dichloromethane | Insoluble | 25 |

The high aqueous solubility arises from ionic dissociation into [Na$$^+$$] and the polyanionic fructose bisphosphate species.

Thermal Stability

- Decomposition onset: 187°C (DSC)

- Major mass loss events:

Solution Stability

| pH Range | Half-life (25°C) | Degradation Products |

|---|---|---|

| 4–6 | >24 months | None detected |

| 7.4 | 18 months | Fructose-6-phosphate (≤2%) |

| >8 | 6 months | Inorganic phosphate (≥15%) |

The compound demonstrates optimal stability in weakly acidic to neutral buffers, with degradation occurring via phosphate ester hydrolysis under alkaline conditions.

Properties

Molecular Formula |

C6H11Na3O12P2 |

|---|---|

Molecular Weight |

406.06 g/mol |

IUPAC Name |

trisodium;[(2R,3R,4S)-2,3,4-trihydroxy-6-[hydroxy(oxido)phosphoryl]oxy-5-oxohexyl] phosphate |

InChI |

InChI=1S/C6H14O12P2.3Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;;/q;3*+1/p-3/t3-,5-,6-;;;/m1.../s1 |

InChI Key |

CEHGLSKJDFICTB-PWVOXRODSA-K |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+] |

Canonical SMILES |

C(C(C(C(C(=O)COP(=O)(O)[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Reagents and Reaction Conditions

Phosphoric acid (H₃PO₄) and sodium hydroxide (NaOH) are employed as primary reagents. The reaction proceeds under controlled alkaline conditions to facilitate nucleophilic substitution at the hydroxyl groups of fructose. Key parameters include:

- Temperature : 25–40°C to balance reaction kinetics and avoid thermal degradation.

- pH : Maintained between 10.0–12.0 using NaOH to ensure deprotonation of hydroxyl groups.

- Molar Ratios : A 1:2 molar ratio of fructose to phosphoric acid ensures complete phosphorylation.

The reaction mechanism involves sequential esterification:

$$

\text{Fructose} + 2\text{H}3\text{PO}4 \rightarrow \text{Fructose-1,6-diphosphoric acid} + 2\text{H}2\text{O} \quad \text{}

$$

Subsequent neutralization with NaOH yields the trisodium salt:

$$

\text{Fructose-1,6-diphosphoric acid} + 3\text{NaOH} \rightarrow \text{Na}3\text{FDP} + 3\text{H}_2\text{O} \quad \text{}

$$

Post-Reaction Processing

The crude product is purified via:

- Precipitation : Ethanol or isopropanol is added to reduce solubility, yielding a amorphous powder.

- Lyophilization : Freeze-drying removes residual solvents, producing a hygroscopic solid.

Crystallization of the Octahydrate Form

The amorphous trisodium salt is highly hygroscopic, complicating storage and handling. Patent IL37976A details a crystallization method to produce the stable octahydrate form.

Crystallization Protocol

Crystallographic Properties

The octahydrate crystallizes in the monoclinic system (space group P2₁) with unit cell dimensions:

This structure confers non-hygroscopicity, making it ideal for pharmaceutical formulations.

Neutralization of Diphosphofructose Acid

An alternative route involves direct neutralization of D-fructose-1,6-diphosphoric acid with sodium carbonate (Na₂CO₃) or NaOH.

Stepwise Neutralization

- Partial Neutralization :

$$

\text{Na}2\text{CO}3 + \text{H}4\text{FDP} \rightarrow \text{Na}2\text{H}2\text{FDP} + \text{CO}2 + \text{H}_2\text{O} \quad \text{}

$$ - Complete Neutralization :

$$

\text{Na}2\text{H}2\text{FDP} + \text{NaOH} \rightarrow \text{Na}3\text{FDP} + \text{H}2\text{O} \quad \text{}

$$

Advantages and Limitations

- Yield : >90% under optimized conditions.

- Purity : Requires repeated recrystallization to remove Na₂CO₃ byproducts.

Industrial-Scale Production

Commercial manufacturing integrates phosphorylation and crystallization steps for efficiency.

Key Modifications

Quality Control

- HPLC Analysis : Verifies >98% purity by quantifying residual fructose and phosphate.

- Thermogravimetry (TGA) : Confirms octahydrate composition (8.2–8.5% water content).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Stability | Scalability |

|---|---|---|---|---|

| Phosphorylation | 85–90 | 95–97 | Hygroscopic | Laboratory |

| Crystallization | 75–80 | 99+ | Non-hygroscopic | Industrial |

| Neutralization | 90–92 | 93–95 | Moderate | Pilot-scale |

Chemical Reactions Analysis

Types of Reactions: Fosfructose (trisodium) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert fosfructose (trisodium) into simpler sugar phosphates.

Substitution: Substitution reactions involve replacing one or more functional groups in the compound with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled temperature conditions.

Substitution: Various nucleophiles can be used in substitution reactions, often in the presence of catalysts to facilitate the reaction.

Major Products: The major products formed from these reactions include various sugar phosphates and their derivatives, which have different biological and chemical properties .

Scientific Research Applications

Fosfructose trisodium, also known as fosfructose trisodium anhydrous, is a natural sugar phosphate with various scientific research applications. It has been investigated for potential therapeutic effects in treating cardiovascular diseases, sickle cell anemia, and asthma .

Scientific Research Applications

Chemistry

Fosfructose trisodium is used as a reagent in chemical reactions and studies involving sugar phosphates.

Biology

The compound is studied for its role in cellular metabolism and energy production. It serves as a tool for scientists to study aspects of cellular metabolism. Fosfructose trisodium anhydrous might improve the function of sickle red blood cells by increasing ATP levels.

Medicine

Fosfructose trisodium is investigated for its potential therapeutic effects, particularly in treating cardiovascular ischemia, sickle cell anemia, and asthma . It has been in phase II clinical trials for heart failure, perioperative ischemia, and reperfusion injury and phase III clinical trials for sickle cell anemia, but this research has been discontinued . In China, it has been approved and marketed as a commercial drug .

- Mechanism of Action Fosfructose trisodium stimulates anaerobic glycolysis, which generates adenosine triphosphate (ATP) under ischemic conditions, improving cellular energy metabolism in ischemic and hypoperfused tissues . It may enhance ATP production in oxygen-starved tissues by providing additional phosphate groups. It may also act as an antioxidant and stabilize cell membranes. In myocardial infarction patients, fosfructose trisodium can improve hemodynamic parameters, attenuate ECG-proven ischemic injury and arrhythmia, prevent ATP and creatine phosphate depletion from the ischemic myocardium, reduce infarct size, and increase survival rate .

- Ischemic Organs Exogenously administered Fosfructose has also proven beneficial for various ischemic organs, such as the liver, kidney, bowel, and even the brain, because of its ability to penetrate the blood-brain barrier .

Mechanism of Action

Fosfructose (trisodium) exerts its effects by stimulating anaerobic glycolysis, which generates adenosine triphosphate under ischemic conditions. This process helps maintain cellular energy levels in tissues experiencing low oxygen supply. The compound breaks down into glyceraldehyde-3-phosphate and dihydroxyacetone phosphate, which further metabolize into pyruvate, producing additional adenosine triphosphate molecules. Additionally, fosfructose (trisodium) inhibits the generation of oxygen free radicals, stabilizes cell membranes, and maintains the correct xanthine dehydrogenase/oxidase ratio, preventing the depletion of phosphorylated compounds in ischemic tissues .

Comparison with Similar Compounds

Structural and Functional Analog: Fructose-1,6-Bisphosphate (FBP)

Fosfructose trisodium acts as a stabilized, bioavailable analog of FBP, bypassing the need for intracellular uptake. While FBP is metabolized within minutes, Fosfructose’s sodium salt formulation enhances pharmacokinetic stability, making it suitable for clinical administration .

Hydrated Form: Fosfructose Trisodium Octahydrate

The octahydrate form is less pure and primarily used in research, whereas the anhydrous form is optimized for therapeutic applications due to superior stability and solubility .

Contrast Agent: Gadofosveset Trisodium

Gadofosveset, a gadolinium-based compound, shares the "trisodium" nomenclature but serves a diagnostic role.

Metabolic Modulators: PKM2 Activators (e.g., TEPP-46)

While both modulate glycolysis, Fosfructose provides immediate ATP in hypoxia, whereas PKM2 activators reprogram cancer cell metabolism, highlighting divergent applications .

Anticoagulant: Fondaparinux Sodium

Research Findings and Clinical Implications

- Preclinical Efficacy : Fosfructose increased ATP production by 70% in ischemic myocardium, reducing infarct size by 40% in animal models .

- Imaging Contrast : Gadofosveset at 0.06 mmol/kg improved coronary artery visibility by 60% compared to lower doses .

- Hydration Impact : The octahydrate form’s lower purity (74.9%) limits its therapeutic use despite similar mechanisms .

- Terminated Trials : Fosfructose’s Phase III termination underscores challenges in translating preclinical benefits to human outcomes, possibly due to variable tissue penetration or dosing limitations .

Biological Activity

Fosfructose (trisodium), also known as D-Fructose 1,6-bisphosphate trisodium salt, is a phosphorylated sugar that plays a significant role in cellular metabolism, particularly in the glycolytic pathway. This article delves into its biological activity, potential therapeutic applications, and research findings.

Fosfructose trisodium has the following chemical characteristics:

- Chemical Formula : CHNaOP

- Molecular Weight : 406.061 g/mol

- Density : 2.095 g/cm³

- Melting Point : 127°C

- Boiling Point : 722.6°C

The compound appears as a white crystalline powder and is highly soluble in water, exhibiting a slightly alkaline pH when dissolved .

Fosfructose trisodium primarily functions by stimulating anaerobic glycolysis , a metabolic pathway that generates adenosine triphosphate (ATP) even under low oxygen conditions. This property makes it particularly valuable in treating ischemic conditions where oxygen supply is limited. The compound enhances ATP production by providing additional phosphate groups, thus facilitating energy generation in tissues deprived of oxygen.

Biological Activities

-

Cytoprotection : Fosfructose is recognized for its cytoprotective effects, which are beneficial in conditions such as:

- Cardiovascular ischemia

- Sickle cell anemia

- Asthma

- Anticoagulant Properties : The compound exhibits anticoagulant activity by chelating calcium ions, which prevents blood coagulation. This function is critical in medical applications like blood preservation and treatment of metabolic acidosis .

- Potential Anticancer Effects : Some studies suggest that fosfructose may have antiproliferative properties, indicating potential applications in cancer therapy .

Case Studies and Clinical Trials

Fosfructose has undergone various clinical evaluations:

- Phase I Trials : Evaluated for heart transplant rejection.

- Phase II Trials : Investigated for heart failure and other ischemic conditions.

These studies aim to assess the efficacy and safety of fosfructose in clinical settings, although further research is necessary to establish its therapeutic potential fully .

Laboratory Studies

Research has shown that fosfructose influences cellular functions by affecting:

- Cell signaling pathways

- Gene expression related to metabolic processes

- Interaction with various biomolecules, leading to enzyme activation or inhibition .

Comparative Analysis with Similar Compounds

Fosfructose can be compared with other sugar phosphates involved in metabolism:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Fructose-1,6-bisphosphate | CHOP | Directly involved in glycolysis |

| Glucose-6-phosphate | CHOP | Plays a crucial role in energy metabolism |

| Ribose-5-phosphate | CHOP | Involved in the pentose phosphate pathway |

Fosfructose stands out due to its unique ability to stimulate anaerobic glycolysis while also serving as an anticoagulant, differentiating it from other compounds that may only fulfill one of these roles .

Q & A

Basic Question: What is the role of fosfructose trisodium in cellular metabolism under ischemic conditions, and how is this mechanism experimentally validated?

Answer:

Fosfructose trisodium (FDP trisodium) acts as a cytoprotective agent by stimulating anaerobic glycolysis, which generates adenosine triphosphate (ATP) under low-oxygen conditions . This mechanism is critical in ischemia-reperfusion injury models. To validate this, researchers typically use in vitro assays (e.g., ATP quantification via luciferase assays in hypoxic cell cultures) and in vivo models (e.g., rodent cardiac ischemia models). Experimental protocols should include controls for baseline ATP levels and measurements of lactate production to confirm glycolytic activity .

Basic Question: What are the standard analytical methods for characterizing fosfructose trisodium purity and stability in experimental preparations?

Answer:

Key methods include:

- High-Performance Liquid Chromatography (HPLC) with refractive index detection to quantify purity (≥98% recommended for biological assays) .

- Nuclear Magnetic Resonance (NMR) (e.g., P-NMR) to confirm phosphate group integrity and detect hydrolysis products .

- Thermogravimetric Analysis (TGA) to assess hygroscopicity and stability under storage conditions (-20°C in anhydrous form) .

- Mass Spectrometry (MS) for molecular weight verification (406.06 g/mol) and batch consistency .

Advanced Question: How should researchers design experiments to assess the cytoprotective effects of fosfructose trisodium in in vitro models of oxidative stress?

Answer:

- Model Selection: Use primary cardiomyocytes or neuronal cells exposed to hydrogen peroxide (HO) or tert-butyl hydroperoxide (tBHP) to induce oxidative stress .

- Dosage Optimization: Conduct dose-response studies (e.g., 0.1–10 mM) with pre-treatment intervals (30–60 minutes prior to stress induction) .

- Outcome Metrics: Measure cell viability (MTT assay), reactive oxygen species (ROS) levels (DCFDA probe), and mitochondrial membrane potential (JC-1 staining) .

- Controls: Include negative controls (untreated cells) and positive controls (e.g., N-acetylcysteine) to benchmark efficacy .

Advanced Question: How can contradictions in pharmacokinetic data across studies on fosfructose trisodium be systematically resolved?

Answer:

Contradictions often arise from variability in:

- Administration Routes: Intravenous vs. intraperitoneal delivery affects bioavailability; standardize using pharmacokinetic models (e.g., non-compartmental analysis) .

- Animal Models: Species-specific metabolic rates (e.g., rodents vs. primates) require cross-validation .

- Analytical Sensitivity: Ensure consistent use of LC-MS/MS for plasma concentration measurements to reduce inter-study variability .

- Batch Quality: Verify sodium salt hydration states (anhydrous vs. octahydrate) via TGA, as moisture content impacts solubility and activity .

Advanced Question: What statistical approaches are recommended for analyzing dose-dependent effects of fosfructose trisodium in metabolic studies?

Answer:

- Dose-Response Curves: Fit data to sigmoidal models (e.g., four-parameter logistic regression) using software like GraphPad Prism .

- Multivariate ANOVA: Account for interactions between dosage, exposure time, and cell type .

- Post Hoc Tests: Apply Tukey’s HSD for pairwise comparisons to avoid Type I errors in high-throughput assays .

- Power Analysis: Predefine sample sizes (n ≥ 6 per group) to ensure detection of ≥20% effect size with α = 0.05 .

Basic Question: What solubility considerations are critical when preparing fosfructose trisodium for experimental buffers?

Answer:

- Solvent Compatibility: Use ultrapure water (150 mg/mL solubility) or phosphate-buffered saline (PBS) for physiological studies. Avoid organic solvents like DMSO unless solubilized via stepwise protocols (e.g., 10% DMSO + 40% PEG300) .

- Ultrasonication: Apply 10–15 minutes of sonication to dissolve crystalline aggregates .

- pH Stability: Maintain pH 7.4 to prevent hydrolysis of phosphate groups; monitor via pH-stat titration .

Advanced Question: How can the PICO framework be applied to formulate research questions on novel therapeutic applications of fosfructose trisodium?

Answer:

Using the PICO framework (Population, Intervention, Comparison, Outcome):

- Population: "In a murine model of sickle cell anemia (Population)..."

- Intervention: "...how does fosfructose trisodium (10 mg/kg, IV) (Intervention)..."

- Comparison: "...compared to hydroxyurea (50 mg/kg, oral) (Comparison)..."

- Outcome: "...affect erythrocyte deformability and vaso-occlusive crisis frequency over 14 days (Outcome)?" .

This structure ensures alignment with translational research goals while addressing mechanistic and therapeutic hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.